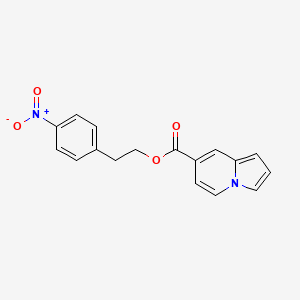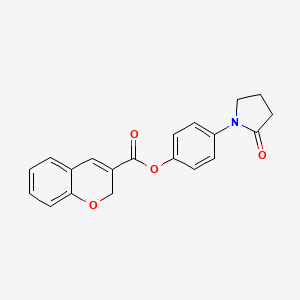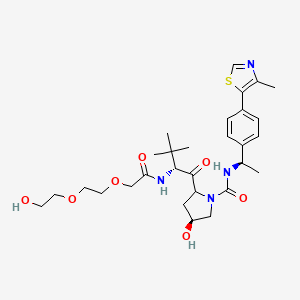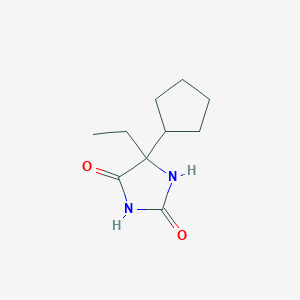![molecular formula C7H10N2 B12936785 (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile CAS No. 1909288-55-6](/img/structure/B12936785.png)
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R,5R)-2-Azabicyclo[221]heptane-5-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile typically involves the use of functionalized aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare derivatives of this compound. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and electron-withdrawing groups for stabilization during the reaction . The specific conditions depend on the desired reaction and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile involves its interaction with molecular targets through its nitrogen and nitrile groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with different functional groups.
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another similar compound with variations in stereochemistry and functional groups.
Uniqueness
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group.
Propriétés
Numéro CAS |
1909288-55-6 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6-,7+/m0/s1 |
Clé InChI |
ZYGSYWNTOIZIMA-LYFYHCNISA-N |
SMILES isomérique |
C1[C@H]2C[C@H]([C@@H]1CN2)C#N |
SMILES canonique |
C1C2CC(C1CN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)








